Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, bromophenyl, and dimethoxyphenyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted hexahydroquinoline compounds.
Scientific Research Applications
Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of functional groups, such as the amino and bromophenyl groups, plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 2-amino-1-(4-fluorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro- and fluoro-substituted counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C25H25BrN2O5 |
---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H25BrN2O5/c1-31-19-12-7-14(13-20(19)32-2)21-22-17(5-4-6-18(22)29)28(16-10-8-15(26)9-11-16)24(27)23(21)25(30)33-3/h7-13,21H,4-6,27H2,1-3H3 |
InChI Key |
JXQSCDKYXPODLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)OC)N)C4=CC=C(C=C4)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.